molecular formula C15H20BNO3 B6322855 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester CAS No. 2036075-04-2

7-Methyl-2-oxoindoline-5-boronic acid pinacol ester

Cat. No. B6322855
CAS RN: 2036075-04-2
M. Wt: 273.14 g/mol
InChI Key: FNJJBYPHJOIJCL-UHFFFAOYSA-N
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Description

7-Methyl-2-oxoindoline-5-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are particularly useful in the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .


Chemical Reactions Analysis

Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura coupling to form carbon–carbon bonds . Additionally, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group .


Physical And Chemical Properties Analysis

Pinacol boronic esters are generally stable compounds, but they are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, has been studied, and it was found that the rate of the reaction is considerably accelerated at physiological pH .

Scientific Research Applications

Strategies for Highly Reactive Pinacolboronate Esters Analysis

Pinacolboronate esters are crucial in the Suzuki coupling reaction, a method extensively used for connecting organic building blocks to synthesize complex molecules. However, these esters, including variants like 2-aminopyrimidine-5-pinacolboronate ester, present analytical challenges due to their propensity for hydrolysis, necessitating unconventional approaches for stabilization and analysis. Through non-aqueous and aprotic diluent use, alongside reversed-phase separation with highly basic mobile phases, effective purity analysis methods have been developed, showcasing the adaptability of these compounds for chemical synthesis (Zhong et al., 2012).

Radical Polymerization and Monomer Characterization

Isopropenyl boronic acid pinacol ester (IPBpin) has been explored as a comonomer in radical polymerization with a range of common vinyl monomers, leading to the synthesis of traditionally inaccessible copolymers. This research underscores the potential of boronic ester functionalized compounds in creating novel polymeric materials through radical polymerization techniques (Makino et al., 2020).

Metal- and Additive-Free Photoinduced Borylation

A metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed, offering a simpler, less toxic alternative to traditional synthesis methods that often require metal catalysts. This photoinduced borylation technique contributes to the sustainable synthesis of boronic esters, important in drug discovery and materials science (Mfuh et al., 2017).

Improved Synthesis for Suzuki Couplings

An improved synthesis route for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester demonstrates the utility of these compounds in Suzuki couplings, a pivotal reaction in organic chemistry for forming biaryl compounds. This research presents a streamlined approach for synthesizing boronic ester derivatives, enhancing their practical application in chemical synthesis processes (Mullens, 2009).

Mechanism of Action

Target of Action

The primary targets of 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the functionalizing deboronation of alkyl boronic esters . The compound is a highly valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . The protodeboronation is carried out using a radical approach .

Biochemical Pathways

The affected pathway is the hydromethylation sequence, which is applied to various compounds . The protodeboronation of the compound is used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This indicates that the compound plays a crucial role in the synthesis of these molecules.

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new molecules through the process of protodeboronation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The compound’s action thus contributes to the synthesis of complex molecules in organic chemistry.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the compound’s reaction is considerably accelerated at physiological pH , suggesting that the compound’s action may be more effective in certain environments. Additionally, the compound may have irritant effects and should be handled with care to avoid direct contact .

Future Directions

The development of more efficient and versatile methods for the synthesis and use of pinacol boronic esters, including 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester, is a promising area of research . In particular, the development of methods for the protodeboronation of alkyl boronic esters could open up new possibilities for the synthesis of complex organic molecules .

properties

IUPAC Name

7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-9-6-11(7-10-8-12(18)17-13(9)10)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJJBYPHJOIJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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